molecular formula C19H19BrCl2N4O3S B11974683 2-{4-[(4-bromophenyl)sulfonyl]piperazin-1-yl}-N'-[(E)-(3,4-dichlorophenyl)methylidene]acetohydrazide

2-{4-[(4-bromophenyl)sulfonyl]piperazin-1-yl}-N'-[(E)-(3,4-dichlorophenyl)methylidene]acetohydrazide

Cat. No.: B11974683
M. Wt: 534.3 g/mol
InChI Key: XEDBLGKOBBSITK-FSJBWODESA-N
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Description

2-{4-[(4-bromophenyl)sulfonyl]piperazin-1-yl}-N’-[(E)-(3,4-dichlorophenyl)methylidene]acetohydrazide is a complex organic compound that features a piperazine ring substituted with a bromophenyl sulfonyl group and a dichlorophenyl methylidene acetohydrazide moiety

Preparation Methods

The synthesis of 2-{4-[(4-bromophenyl)sulfonyl]piperazin-1-yl}-N’-[(E)-(3,4-dichlorophenyl)methylidene]acetohydrazide typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the piperazine derivative: The piperazine ring is first substituted with a bromophenyl sulfonyl group.

    Condensation reaction: The substituted piperazine is then reacted with 3,4-dichlorobenzaldehyde to form the corresponding hydrazone.

    Final product formation: The hydrazone is further reacted with acetohydrazide under specific conditions to yield the final compound.

Chemical Reactions Analysis

2-{4-[(4-bromophenyl)sulfonyl]piperazin-1-yl}-N’-[(E)-(3,4-dichlorophenyl)methylidene]acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed to reduce the hydrazone moiety to the corresponding amine.

    Substitution: The bromophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-{4-[(4-bromophenyl)sulfonyl]piperazin-1-yl}-N’-[(E)-(3,4-dichlorophenyl)methylidene]acetohydrazide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its antibacterial and antifungal properties.

    Biological Studies: It is used in biological assays to study its effects on various cellular pathways and its potential as a therapeutic agent.

    Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 2-{4-[(4-bromophenyl)sulfonyl]piperazin-1-yl}-N’-[(E)-(3,4-dichlorophenyl)methylidene]acetohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar compounds to 2-{4-[(4-bromophenyl)sulfonyl]piperazin-1-yl}-N’-[(E)-(3,4-dichlorophenyl)methylidene]acetohydrazide include:

  • 2-{4-[(4-bromophenyl)sulfonyl]-1-piperazinyl}-N’-[(E)-(2,3-dimethoxyphenyl)methylidene]acetohydrazide
  • 2-{4-[(4-bromophenyl)sulfonyl]-1-piperazinyl}-N’-[(E)-(3-methyl-2-thienyl)methylidene]acetohydrazide
  • 2-{4-[(4-bromophenyl)sulfonyl]-1-piperazinyl}-N’-[(E)-(2,6-dichlorophenyl)methylidene]acetohydrazide

These compounds share a similar core structure but differ in the substituents on the phenyl ring, which can lead to variations in their chemical and biological properties. The uniqueness of 2-{4-[(4-bromophenyl)sulfonyl]piperazin-1-yl}-N’-[(E)-(3,4-dichlorophenyl)methylidene]acetohydrazide lies in its specific combination of substituents, which can confer distinct reactivity and biological activity.

Properties

Molecular Formula

C19H19BrCl2N4O3S

Molecular Weight

534.3 g/mol

IUPAC Name

2-[4-(4-bromophenyl)sulfonylpiperazin-1-yl]-N-[(E)-(3,4-dichlorophenyl)methylideneamino]acetamide

InChI

InChI=1S/C19H19BrCl2N4O3S/c20-15-2-4-16(5-3-15)30(28,29)26-9-7-25(8-10-26)13-19(27)24-23-12-14-1-6-17(21)18(22)11-14/h1-6,11-12H,7-10,13H2,(H,24,27)/b23-12+

InChI Key

XEDBLGKOBBSITK-FSJBWODESA-N

Isomeric SMILES

C1CN(CCN1CC(=O)N/N=C/C2=CC(=C(C=C2)Cl)Cl)S(=O)(=O)C3=CC=C(C=C3)Br

Canonical SMILES

C1CN(CCN1CC(=O)NN=CC2=CC(=C(C=C2)Cl)Cl)S(=O)(=O)C3=CC=C(C=C3)Br

Origin of Product

United States

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